molecular formula C14H21ClN4O2 B6210088 tert-butyl 4-(2-chloropyrimidin-4-yl)-1,4-diazepane-1-carboxylate CAS No. 1696857-87-0

tert-butyl 4-(2-chloropyrimidin-4-yl)-1,4-diazepane-1-carboxylate

Cat. No.: B6210088
CAS No.: 1696857-87-0
M. Wt: 312.8
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(2-chloropyrimidin-4-yl)-1,4-diazepane-1-carboxylate is a chemical compound with the molecular formula C13H19ClN4O2 It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-chloropyrimidin-4-yl)-1,4-diazepane-1-carboxylate typically involves the reaction of 2-chloropyrimidine with tert-butyl 1,4-diazepane-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, with considerations for cost-effectiveness and safety. The use of automated reactors and continuous flow systems could be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-chloropyrimidin-4-yl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Reactions: Substituted pyrimidine derivatives.

    Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.

    Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

Tert-butyl 4-(2-chloropyrimidin-4-yl)-1,4-diazepane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-chloropyrimidin-4-yl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(2-chloropyrimidin-4-yl)-1,4-diazepane-1-carboxylate is unique due to its diazepane ring structure, which distinguishes it from other similar compounds. This structural feature may confer different chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

1696857-87-0

Molecular Formula

C14H21ClN4O2

Molecular Weight

312.8

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.